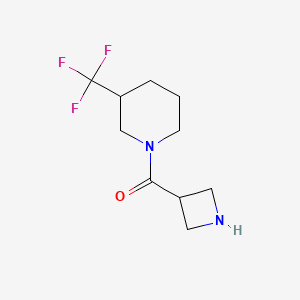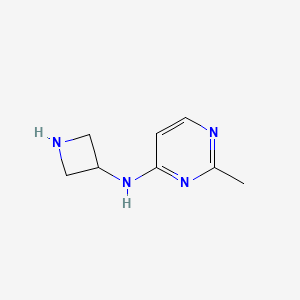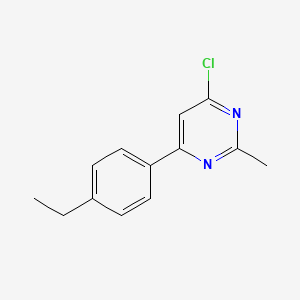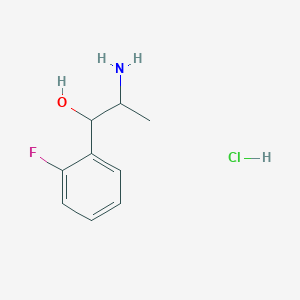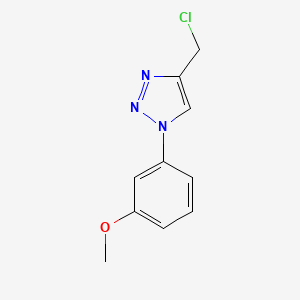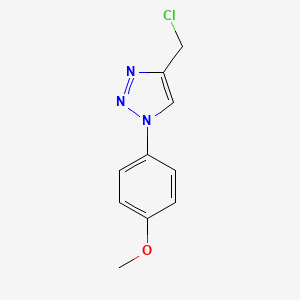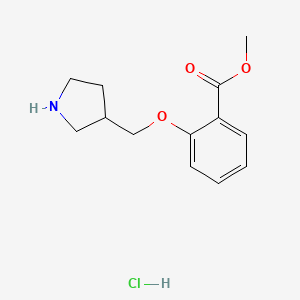![molecular formula C7H4ClF3N4 B1488038 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1206640-61-0](/img/structure/B1488038.png)
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Übersicht
Beschreibung
“8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a chemical compound with the CAS Number: 1177299-79-4 . It is a useful reagent for biological study of fragment screening of N-Acetylmannosamine kinase .
Synthesis Analysis
The synthesis of similar compounds involves nitrogen protection in a stainless steel autoclave, addition of an ethanolic solution of 10% palladium carbon, and hydrogenation under pressure . The residue is then mixed with an ethanolic solution of hydrogen chloride, stirred at various temperatures, and then filtered .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered triazole ring fused with a six-membered pyridine ring . The InChI code for this compound is 1S/C9H8ClF3N4.ClH/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13;/h2-4H,14H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrogenation and the addition of an ethanolic solution of hydrogen chloride . The compound is then filtered, washed with cold ethanol/MTBE, and dried to constant weight .Physical And Chemical Properties Analysis
This compound is a white crystal with a molecular weight of 301.1 . The compound is a solid in physical form .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Microwave Irradiation Synthesis : A study demonstrates the synthesis of novel 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines using microwave irradiation, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. The synthesized compounds show weak antifungal activity (Yang et al., 2015).
Biological and Antimicrobial Applications
Herbicidal Activity : Research indicates that certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which include variants of 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridines, possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates (Moran, 2003).
Antifungal and Antiproliferative Activity : Another study synthesizes fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, starting from (iso)nicotinic hydrazides, which exhibit significant antiproliferative activity against breast, colon, and lung cancer cell lines. The compounds' antiproliferative activity is not attributed to dihydrofolate reductase inhibition, suggesting alternative mechanisms (Dolzhenko et al., 2008).
Structural Analysis and Characterization
- X-Ray Diffraction Analysis : The structural analysis of an 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine variant shows its application in crystallography. This includes a study on 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, which is characterized using X-ray diffraction analysis and shown to have antifungal properties (Wang et al., 2018).
Synthetic Methodology and Chemical Reactions
Metal-Free Synthesis : A study presents a metal-free synthesis method for biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This novel strategy allows the construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation (Zheng et al., 2014).
Functionalized Building Blocks : Research indicates that functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine cores, including 8-chloro-6-(trifluoromethyl) variants, are useful as privileged motifs for lead-like compound design in drug discovery (Mishchuk et al., 2016).
Anticancer Applications
- Tubulin Inhibition and Anticancer Agents : A class of triazolopyrimidines, including 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidin-7-amines, demonstrates anticancer properties. These compounds inhibit the binding of vincas to tubulin and have shown effectiveness in overcoming resistance attributed to multidrug resistance transporter proteins (Zhang et al., 2007).
Safety And Hazards
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its diverse pharmacological activities . It could also be used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Eigenschaften
IUPAC Name |
8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c8-4-1-3(7(9,10)11)2-15-5(4)13-6(12)14-15/h1-2H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAPLJGOFXCNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736846 | |
| Record name | 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
CAS RN |
1206640-61-0 | |
| Record name | 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



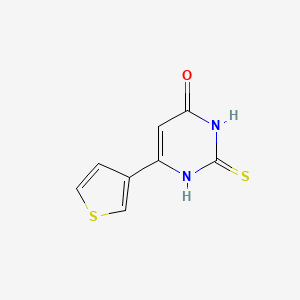
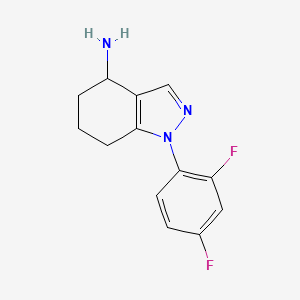
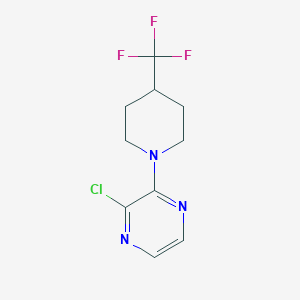
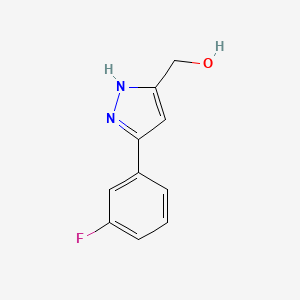
![6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1487962.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)
![1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487966.png)
